6-chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, also known by its chemical formula C18H20ClN5O4 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2,5-dimethoxyaniline with 6-chloro-1,3,5-triazine-2,4-diamine . The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, manufacturers often employ efficient and scalable routes to synthesize this compound. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity:: 6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine participates in various chemical reactions:
- Oxidation : It can undergo oxidation reactions, leading to the formation of different oxidation states.
- Reduction : Reduction processes yield reduced forms of the compound.
- Substitution : Substituents can be introduced at specific positions on the triazine ring.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Scientific Research Applications
This compound finds applications across disciplines:
- Chemistry : As a building block for designing novel molecules.
- Biology : Investigating its interactions with biological macromolecules.
- Medicine : Potential therapeutic agents due to their unique properties.
- Industry : Used in materials science and catalysis.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting pathways related to cell growth, inflammation, or signaling.
Comparison with Similar Compounds
While there are related triazine derivatives, the unique combination of chloro and dimethoxy substituents sets 6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine apart.
For further exploration, consider investigating similar compounds like 6-chloro-1,3,5-triazine-2,4-diamine and 2,5-dimethoxyaniline .
Properties
Molecular Formula |
C19H20ClN5O4 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H20ClN5O4/c1-26-11-5-7-15(28-3)13(9-11)21-18-23-17(20)24-19(25-18)22-14-10-12(27-2)6-8-16(14)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) |
InChI Key |
CMJYDQFBJALNRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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